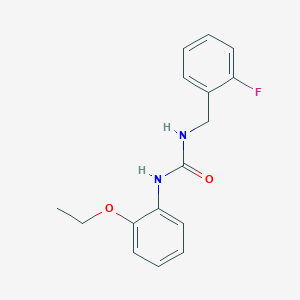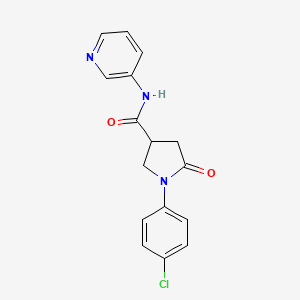
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea, also known as EFU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EFU is a urea derivative that has been found to exhibit promising properties as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases.
Mechanism of Action
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. In cancer cells, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the induction of apoptosis in cancer cells. In neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea induces apoptosis and inhibits cell proliferation. In addition, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer growth and metastasis. In neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has been found to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea is its high potency and selectivity towards specific targets. This makes it a promising candidate for the development of new cancer drugs and treatments for neurodegenerative diseases. However, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea also has some limitations in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea. One area of research is the development of new N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea derivatives with improved solubility and bioavailability. Another area of research is the investigation of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea's potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea and its potential side effects. Overall, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea shows great promise as a potential drug candidate for a range of diseases and warrants further investigation.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea involves the reaction of 2-fluorobenzylamine with ethyl carbamate in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has been extensively studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-21-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSTYZFRQBUYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N'-(2-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)


![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)